Estriol 3-glucuronide

Vue d'ensemble

Description

L'Estriol 3-β-D-glucuronide (sel de sodium) est un métabolite de l'estriol, un œstrogène naturel. Ce composé est formé par le processus de glucuronidation, où l'estriol est conjugué à l'acide glucuronique. L'Estriol 3-β-D-glucuronide (sel de sodium) est important dans divers domaines de la recherche biologique et chimique en raison de ses propriétés et de ses applications uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Estriol 3-β-D-glucuronide (sel de sodium) est synthétisé à partir de l'estriol par une réaction de glucuronidation. Le processus implique l'isoforme de l'enzyme UDP-glucuronosyltransférase (UGT) UGT1A10, qui catalyse le transfert de l'acide glucuronique vers l'estriol . Les conditions réactionnelles comprennent généralement une solution aqueuse tamponnée et la présence de cofacteurs tels que l'UDP-acide glucuronique.

Méthodes de production industrielle

La production industrielle de l'Estriol 3-β-D-glucuronide (sel de sodium) implique des réactions enzymatiques à grande échelle utilisant des enzymes UGT recombinantes. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions réactionnelles telles que le pH, la température et la concentration du substrat .

Analyse Des Réactions Chimiques

Hydrolysis of Estriol 3-Glucuronide

-

Deconjugation : this compound can be hydrolyzed back into estriol by β-glucuronidase enzymes, particularly in the gut. This deconjugation releases active estriol back into circulation, allowing it to exert estrogenic effects.

The hydrolysis reaction is:

Metabolic Fate and Significance

-

Excretion : Glucuronidation of estriol is a detoxification mechanism, increasing its water solubility and promoting renal excretion.

-

Enterohepatic Circulation : Deconjugation of E3-3G in the gut by bacterial enzymes releases estriol, which can be reabsorbed. This enterohepatic circulation influences local estrogen concentrations.

-

Plasma dynamics : Following the injection of radioactive estriol, the radioactivity in the plasma glucuronide fraction exceeds that of the free fraction .

Comparison with Other Steroid Glucuronides

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Estrone 3-glucuronide | Glucuronidated form of estrone | More potent than estriol; involved in similar metabolic pathways. |

| Estradiol 17β-glucuronide | Glucuronidated form of estradiol | Higher affinity for estrogen receptors; significant role in reproductive health. |

| Estrone sulfate | Sulfated derivative of estrone | Different metabolic pathway; often more stable than glucuronides. |

| Estradiol 3-sulfate | Sulfated derivative of estradiol | Similar excretion pathway but different biological activity profile. |

| This compound (E3G) | Formed from Estriol | Role in detoxifying a weaker estrogen, Unique due to its specific formation from estriol and its role in detoxifying this weaker estrogen compared to others like estradiol or estrone, which have stronger biological effects. |

Applications De Recherche Scientifique

Hormone Monitoring

One of the primary applications of estriol 3-glucuronide is in hormone monitoring, particularly for assessing ovarian function and fertility. Studies have demonstrated that urinary levels of estrone-3-glucuronide (a related compound) can be effectively used to monitor ovarian stimulation. A recent study highlighted that the correlation between estrone-3-glucuronide levels and ovarian response was significant, suggesting its utility in personalizing fertility treatments .

Table 1: Correlation of Estrone-3-Glucuronide with Ovarian Response

| Parameter | Correlation Coefficient |

|---|---|

| Estrone-3-Glucuronide (E1G) | 0.76 |

| Estradiol | 0.83 |

Clinical Use in Hormone Replacement Therapy

This compound has been investigated for its potential role in hormone replacement therapy (HRT), especially in postmenopausal women. Research indicates that vaginal administration of estriol can lead to significant reductions in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, demonstrating its biological activity . This suggests that estriol and its glucuronides may be effective in alleviating menopausal symptoms.

Case Study 1: Monitoring Fertility

In a clinical trial involving women undergoing ovarian stimulation, researchers monitored urinary levels of estrone-3-glucuronide. The study found that patients preferred home monitoring over traditional methods, leading to increased satisfaction and reduced clinic visits . The results indicated that higher levels of estrone-3-glucuronide correlated with better ovarian response.

Case Study 2: Hormonal Effects Post-Menopause

A study comparing the effects of oral versus vaginal administration of estriol found that while both routes increased serum levels of estriol metabolites, only vaginal administration significantly suppressed gonadotropin levels. This highlights the importance of the route of administration on the efficacy of hormonal treatments .

Analytical Methods

The measurement of this compound in biological samples typically involves advanced analytical techniques such as enzyme immunoassays and mass spectrometry. These methods are crucial for accurately quantifying hormone levels and understanding their physiological implications.

Table 2: Analytical Techniques for this compound Measurement

| Technique | Description | Application |

|---|---|---|

| Enzyme Immunoassays | Specific assays developed for hormone metabolites | Hormonal monitoring |

| Mass Spectrometry | High sensitivity and specificity for metabolite profiling | Research and clinical diagnostics |

Mécanisme D'action

Estriol 3-β-D-Glucuronide (sodium salt) exerts its effects through competitive inhibition of β-glucuronidase enzymes. It binds to the active site of the enzyme, preventing the hydrolysis of other glucuronide substrates . This interaction is crucial for regulating the levels of active estrogens in the body and modulating estrogen receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Estradiol 3-β-D-glucuronide

- Estrone 3-β-D-glucuronide

- Estriol 16α-β-D-glucuronide

Unicité

L'Estriol 3-β-D-glucuronide (sel de sodium) est unique en raison de sa formation spécifique à partir de l'estriol et de son affinité de liaison distincte pour les enzymes β-glucuronidase. Comparé à d'autres glucuronides, il a une spécificité plus élevée pour certaines isoformes UGT et des activités biologiques uniques .

Activité Biologique

Estriol 3-glucuronide (E3G) is an important metabolite of estriol, a naturally occurring estrogen. It is formed through the conjugation of estriol with glucuronic acid, primarily in the liver, and plays a significant role in the biological activity of estrogens in the body. This article delves into the biological activity of E3G, including its metabolism, receptor binding affinities, and implications in health and disease.

1. Metabolism and Formation

This compound is synthesized via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which facilitates the transfer of glucuronic acid to estriol. This process enhances the solubility and excretion of estriol, making it more hydrophilic and allowing it to be eliminated through urine and bile .

The metabolic pathway can be summarized as follows:

- Estriol → This compound (via UGTs)

- Deconjugation : In tissues expressing β-glucuronidase (such as the liver and mammary glands), E3G can be converted back into free estriol, which retains estrogenic activity .

2.1 Estrogenic Activity

E3G exhibits estrogenic activity due to its ability to be deconjugated back to estriol in target tissues. This reactivation allows E3G to influence estrogen receptors (ERs) in a manner similar to free estrogens. The relative binding affinity (RBA) and relative estrogenic potency (REP) of E3G compared to other estrogens are critical for understanding its biological significance:

| Estrogen | RBA (%) | REP (%) |

|---|---|---|

| Estradiol 3-glucuronide (E2-3G) | ? | 0.09 |

| Estradiol | 100 | 100 |

| Estrone glucuronide | ? | <0.001 |

| Estrone sulfate | 2 | 0.004 |

Note: RBA values for E3G are not well-established but are critical for comparative analysis .

2.2 Role in Cancer Biology

Recent studies have indicated that E3G may play a role in breast cancer pathogenesis through its metabolism by gut microbiota. The enzyme β-glucuronidase produced by gut bacteria can reactivate E3G, leading to increased levels of bioactive estrogens that may promote tumor growth . This mechanism highlights the importance of gut microbiota in modulating estrogen levels and their potential implications for hormone-related cancers.

3.1 Impact of Dietary Isoflavones

Research has shown that dietary isoflavones, such as daidzein, can influence the glucuronidation of estriol. In vitro studies indicated that daidzein significantly stimulated the glucuronidation process, leading to enhanced clearance rates for estriol metabolites like E3G . This suggests that dietary components can modulate estrogen metabolism and potentially influence cancer risk.

3.2 Gut Microbiota Interaction

A pivotal study explored how gut microbial β-glucuronidase affects estrogen metabolism, revealing that certain bacteria can reactivate glucuronidated estrogens like E3G. The findings suggested that an imbalance in gut microbiota might contribute to altered estrogen metabolism and increased cancer risk .

4. Conclusion

This compound serves as a significant metabolite with complex biological activities influenced by metabolic pathways involving liver enzymes and gut microbiota. Its ability to be converted back into active estriol underscores its potential role in estrogen-related health issues, particularly breast cancer. Further research is warranted to fully elucidate its mechanisms and implications for health.

Propriétés

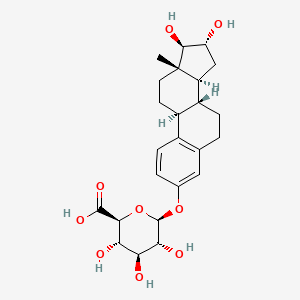

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKIAJMSMKLBQE-JRSYHJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947700 | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-91-6 | |

| Record name | Estriol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.